1-(Naphthalen-2-yl)pentan-1-one
Overview
Description
1-(Naphthalen-2-yl)pentan-1-one, also known as NPP, is a chemical compound that belongs to the family of cathinones. NPP is a synthetic stimulant that is structurally similar to amphetamines and cathinones. It has gained popularity in recent years as a research chemical due to its potential applications in scientific research.
Mechanism Of Action
1-(Naphthalen-2-yl)pentan-1-one acts as a dopamine and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, 1-(Naphthalen-2-yl)pentan-1-one increases their availability in the synaptic cleft, leading to increased neurotransmission. This increased neurotransmission is believed to underlie the stimulant effects of 1-(Naphthalen-2-yl)pentan-1-one.
Biochemical And Physiological Effects
1-(Naphthalen-2-yl)pentan-1-one has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum. Additionally, 1-(Naphthalen-2-yl)pentan-1-one has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Naphthalen-2-yl)pentan-1-one in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This selectivity could allow researchers to study the role of these neurotransmitters in various neurological disorders without the confounding effects of other neurotransmitters. However, one limitation of using 1-(Naphthalen-2-yl)pentan-1-one in lab experiments is its potential for abuse. 1-(Naphthalen-2-yl)pentan-1-one is a synthetic stimulant that has not been thoroughly studied in humans, and its long-term effects are unknown.
Future Directions
There are several future directions for research on 1-(Naphthalen-2-yl)pentan-1-one. One area of research could be to study the effects of 1-(Naphthalen-2-yl)pentan-1-one on other neurotransmitter systems, such as serotonin and glutamate. Another area of research could be to study the long-term effects of 1-(Naphthalen-2-yl)pentan-1-one use in humans. Additionally, 1-(Naphthalen-2-yl)pentan-1-one could be used as a tool to study the role of dopamine and norepinephrine in various neurological disorders, such as depression, anxiety, and addiction.
Scientific Research Applications
1-(Naphthalen-2-yl)pentan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which could be useful in studying the role of these neurotransmitters in various neurological disorders. 1-(Naphthalen-2-yl)pentan-1-one has also been shown to have anxiolytic and antidepressant effects, which could be useful in studying the underlying mechanisms of anxiety and depression.
properties
IUPAC Name |
1-naphthalen-2-ylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYBQYXAXAOSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536929 | |
Record name | 1-(Naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-2-yl)pentan-1-one | |
CAS RN |
33489-63-3 | |
Record name | 1-(Naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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